1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone
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Overview
Description
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a 2,2-dimethoxyethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone typically involves the reaction of 3-chloropyridine with 2,2-dimethoxyethanone under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol, followed by refluxing and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone involves its interaction with specific molecular targets. For example, it can bind to and inhibit certain enzymes, leading to a cascade of biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridin-2-yl-1H-pyrazole: Another compound with a similar pyridine ring structure but different functional groups.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: A brominated derivative with distinct chemical properties.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole: A trifluoromethylated analog with unique reactivity .
Uniqueness
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)8(12)7-6(10)4-3-5-11-7/h3-5,9H,1-2H3 |
InChI Key |
PKQMIZPJUSIEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=C(C=CC=N1)Cl)OC |
Origin of Product |
United States |
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